molecular formula C20H24O6 B15329546 4-[3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl]-2-methoxy-phenol

4-[3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl]-2-methoxy-phenol

Cat. No.: B15329546
M. Wt: 360.4 g/mol
InChI Key: SBLZVJIHPWRSQQ-UHFFFAOYSA-N
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Description

4-[3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl]-2-methoxy-phenol is a natural organic compound belonging to the class of 2-arylbenzofuran flavonoids . This structural family is of significant interest in phytochemical and pharmacological research due to its diverse biological activities. The compound has been identified in several conifer species, including Abies nephrolepis , Juniperus communis , Keteleeria evelyniana , and Pseudotsuga menziesii , highlighting its role as a secondary metabolite in the plant kingdom . From a structural perspective, the molecule features a 2,3-dihydrobenzofuran core, which is a key pharmacophore in many bioactive natural products. This core is substituted with a hydroxymethyl group, a 3-hydroxypropyl chain, and a methoxy group. It is also linked to a 2-methoxyphenol (guaiacol) moiety, which is a common structural unit in lignans and other phenolics . Researchers value this compound for its potential as a standard in metabolomic studies and for the structural characterization of complex plant extracts using advanced techniques like NMR spectroscopy . Its presence in traditional medicinal plants, such as those from the genus Rubus (e.g., Rubus chingii , known as "Fu-Pen-Zi" in Chinese medicine), further underscores its relevance in investigations aimed at validating the phytochemical basis of traditional remedies . This product is intended for research applications only, including use as an analytical standard, in bioactivity screening, and for natural product chemistry studies. It is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-[3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLZVJIHPWRSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of hydroxymethyl, hydroxypropyl, and methoxy groups through various chemical reactions. Common reagents used in these steps include methanol, formaldehyde, and propylene oxide, under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Differences

Compound Name Molecular Formula Key Substituents Stereochemistry Natural Source Reference
Target Compound C20H24O6 3-hydroxypropyl, hydroxymethyl, methoxy (2S,3R) Clematis delavayi
Compound 35 (Selaginella moellendorffi) C20H22O7 Dimethoxyphenyl, hydroxypropyl Not specified Selaginella moellendorffi
(E)-3-(2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-5-yl)prop-2-en-1-ol C19H18O5 Propenol, benzodioxole Not specified Zanthoxylum capens
4-[5-((E)-3-hydroxyprop-1-enyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl]-2,6-dimethoxyphenol C20H22O6 Propenyl, dimethoxyphenyl (2S,3R) Clausena emarginata

Key Observations :

  • The hydroxypropyl group in the target compound enhances hydrophilicity compared to the propenyl group in compound 35 and related derivatives .
  • The (2S,3R) stereochemistry in the target compound may confer higher bioactivity than non-chiral analogs .

Key Observations :

  • The target compound is primarily isolated from natural sources, while analogs like DC-A and DC-L are synthesized via reduction-oxidation cascades .

Table 3: Pharmacological Profiles

Compound Name Biological Activity Mechanism/IC50/EC50 Reference
Target Compound Anti-inflammatory, Anticancer NOS2, PTGS1 inhibition
Compound 35 Antiplatelet aggregation IC50 = 33.5 µM (BEL-7402)
(E)-Methyl 3-(2-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-5-yl)acrylate Cytotoxic (HCT116) IC50 < 10 µM
Dihydrodehydrodiisoeugenol Tyrosinase inhibition IC50 = 8.2 µM

Key Observations :

  • The target compound’s dual inhibition of NOS2 and PTGS1 distinguishes it from analogs with single-target activity .
  • Propenyl-substituted derivatives (e.g., compound from Clausena emarginata) show stronger cytotoxicity than hydroxypropyl-containing compounds .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 4-[3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl]-2-methoxy-phenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzofuran-derived phenolic compounds often employs cascade reactions, such as [3,3]-sigmatropic rearrangements and aromatization strategies . For example, similar compounds (e.g., 2-(3-methylbenzofuran-2-yl)phenol derivatives) are synthesized using NaH in THF with benzyl-protected intermediates to control regioselectivity . Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates.
  • Protecting groups : Benzyl or methoxy groups prevent unwanted side reactions at hydroxyl sites .
  • Catalysts : Acidic or oxidative conditions (e.g., DDQ in hexafluoropropanol) facilitate cyclization and dehydrogenation .
    Validate intermediates via 1H^1H-NMR and high-resolution mass spectrometry (HRMS) .

Q. Q2. How can structural elucidation of this compound be achieved, particularly resolving stereochemistry and hydrogen-bonding networks?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. For chiral centers, assign absolute configuration via Flack or Hooft parameters .
  • Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies motifs like R22(8)R_2^2(8) rings, critical for understanding supramolecular aggregation .
  • Spectroscopy : Compare experimental 13C^13C-NMR shifts with DFT-calculated values to confirm substituent positions .

Q. Q3. What analytical techniques are most reliable for confirming the purity and identity of this compound?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 280 nm for phenolic absorption) paired with a C18 column resolves polar impurities .
  • Mass spectrometry : ESI-HRMS identifies isotopic patterns and adducts (e.g., [M+Na]+^+ at m/z 357.133) .
  • Thermal analysis : DSC detects polymorphic transitions (melting points >200°C suggest high crystallinity) .

Advanced Research Questions

Q. Q4. How can researchers reconcile contradictory data in synthetic yields or spectral assignments for this compound?

Methodological Answer: Contradictions often arise from:

  • Stereochemical variability : Use chiral HPLC or Mosher ester analysis to differentiate enantiomers .
  • Reaction intermediates : Monitor reactions in situ via FTIR or Raman spectroscopy to detect transient species .
  • Isomeric impurities : Employ 2D NMR (e.g., 1H^1H-13C^13C HSQC) to distinguish regioisomers .
    Statistical tools like principal component analysis (PCA) can correlate spectral data with synthetic conditions .

Q. Q5. What experimental designs are suitable for studying the environmental fate or biodegradation of this compound?

Methodological Answer:

  • Microcosm studies : Incubate the compound in soil/water systems under controlled O2_2/pH conditions. Track degradation via LC-MS/MS and 14C^{14}C-labeling .
  • QSAR modeling : Predict biodegradation pathways using software like EPI Suite, focusing on hydroxylation or O-demethylation .
  • Ecotoxicity assays : Use Daphnia magna or algal models to assess LC50_{50} values, with ANOVA for dose-response analysis .

Q. Q6. How can computational methods predict the compound’s supramolecular assembly or host-guest interactions?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to identify dominant hydrogen bonds (e.g., O–H···O) .
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., estrogen receptors, given structural similarity to coumestrol) .
  • DFT calculations : Compute electrostatic potential surfaces to predict π-π stacking or charge-transfer interactions .

Q. Q7. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Flow chemistry : Continuous reactors minimize epimerization by reducing reaction times .
  • Enzymatic catalysis : Lipases or oxidoreductases achieve enantioselective hydroxylation/propyl group installation .
  • Process analytical technology (PAT) : In-line FTIR monitors stereochemistry during crystallization .

Q. Q8. How does substitution pattern (e.g., methoxy vs. hydroxypropyl groups) influence the compound’s physicochemical properties?

Methodological Answer:

  • LogP determination : Shake-flask method or HPLC retention time predicts hydrophobicity. Methoxy groups increase logP by ~0.5 units .
  • Solubility : Use Hansen solubility parameters to design co-solvent systems (e.g., ethanol-water mixtures) .
  • Stability studies : Accelerated degradation under UV light or acidic conditions identifies labile substituents .

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